4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline

Description

Molecular Geometry and Electronic Configuration

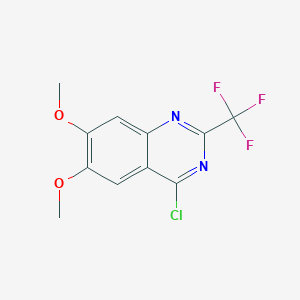

The molecular structure of this compound exhibits the characteristic planar bicyclic framework of quinazoline derivatives, consisting of fused benzene and pyrimidine rings. The compound possesses the molecular formula C₁₁H₈ClF₃N₂O₂ with a molecular weight of 292.64 g/mol. The SMILES representation FC(C1=NC(Cl)=C2C=C(OC)C(OC)=CC2=N1)(F)F illustrates the spatial arrangement of substituents around the quinazoline core.

The electronic configuration of this compound is significantly influenced by the presence of both electron-withdrawing and electron-donating substituents. The trifluoromethyl group at position 2 acts as a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, which substantially affects the electron distribution throughout the molecule. Studies on similar trifluoromethyl-substituted compounds have shown that the CF₃ group can adequately influence intrinsic potency, metabolic pathways, membrane permeability, and pharmacokinetic properties. The chloro substituent at position 4 further contributes to the electron-withdrawing character, while the methoxy groups at positions 6 and 7 provide electron-donating effects that partially compensate for the electron deficiency created by the halogen substituents.

The electronic properties of quinazoline derivatives are crucial for their biological activities. Research has demonstrated that quinazoline-based compounds exhibit significant electrochemical properties, with ionization potentials typically ranging from 5.22 to 5.87 eV for various derivatives. The presence of multiple electronegative substituents in this compound likely places its ionization potential in the higher range of this spectrum, indicating strong electron-withdrawing character overall.

Crystallographic Analysis and X-ray Diffraction Studies

While specific X-ray crystallographic data for this compound was not available in the current literature, crystallographic studies of related quinazoline derivatives provide valuable insights into the structural characteristics of this compound family. X-ray diffraction analysis of similar dimethoxy-substituted quinazolines has revealed important structural features that can be extrapolated to understand the current compound.

Crystallographic studies of quinazoline derivatives typically show that the bicyclic core maintains planarity, with bond lengths and angles consistent with aromatic character. The quinazoline ring system exhibits C-N bond lengths of approximately 1.31-1.35 Å and C-C aromatic bond lengths around 1.38-1.42 Å. The presence of methoxy substituents introduces additional conformational considerations, as these groups can adopt different orientations relative to the aromatic plane.

Studies on related compounds have shown that dimethoxy substitution at the 6,7-positions of quinazoline derivatives results in favorable intermolecular interactions in the crystal lattice. The methoxy groups can participate in weak hydrogen bonding and van der Waals interactions, contributing to crystal stability. The trifluoromethyl group, being a bulky and highly electronegative substituent, likely influences the packing arrangement significantly, potentially creating unique crystal forms with distinct physical properties.

The crystallographic analysis would be expected to reveal the exact spatial orientation of the trifluoromethyl group relative to the quinazoline plane, which is crucial for understanding the compound's electronic properties and potential biological interactions. Computational studies on similar trifluoromethyl-containing heterocycles have shown that the CF₃ group typically adopts orientations that minimize steric interactions while maximizing electronic stabilization.

Substituent Effects on Planarity and Conformational Stability

The substituent pattern in this compound creates a complex interplay of electronic and steric effects that significantly influence the molecular conformation and stability. The quinazoline core maintains its inherent planarity due to the aromatic character of both the benzene and pyrimidine rings. However, the various substituents introduce conformational considerations that affect the overall molecular geometry.

The trifluoromethyl group at position 2 represents the most significant conformational determinant in this molecule. Computational studies on trifluoromethyl-substituted heterocycles have demonstrated that the CF₃ group exhibits restricted rotation due to its interaction with the aromatic π-system. The high electronegativity of fluorine atoms creates a dipole moment that influences the overall molecular polarity and affects intermolecular interactions. Research has shown that trifluoromethyl substitution can significantly alter the reactivity and stability of organic molecules, with the CF₃ group often conferring enhanced metabolic stability.

The methoxy substituents at positions 6 and 7 introduce additional conformational flexibility. These groups can rotate around the C-O bonds, potentially adopting coplanar or perpendicular orientations relative to the quinazoline ring. Studies on related dimethoxy quinazoline derivatives have shown that the methoxy groups typically adopt orientations that minimize steric repulsion while maximizing favorable electronic interactions. The electron-donating nature of these groups partially counteracts the electron-withdrawing effects of the chloro and trifluoromethyl substituents, creating a balanced electronic environment.

The chloro substituent at position 4 contributes to the overall electron deficiency of the molecule while introducing minimal steric hindrance due to its relatively small size. This positioning is particularly significant as it affects the electrophilic character of the quinazoline ring, potentially influencing both chemical reactivity and biological activity.

Properties

IUPAC Name |

4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF3N2O2/c1-18-7-3-5-6(4-8(7)19-2)16-10(11(13,14)15)17-9(5)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMCGAIKBFPLEEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)C(F)(F)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with trifluoromethylating agents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinazoline derivatives with hydroxyl groups, while substitution reactions could introduce various functional groups at the chloro or methoxy positions .

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity

The quinazoline scaffold, including derivatives like 4-chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline, has been extensively studied for its anticancer properties. Research indicates that compounds in this class exhibit potent antiproliferative activity against various cancer cell lines. For instance, a study demonstrated that derivatives showed significant inhibition of cell growth in colon cancer and melanoma cells, with GI50 values ranging from 0.875 to 1.70 µM .

Mechanisms of Action

These compounds act through multiple mechanisms, including:

- DNA Intercalation : Disrupting DNA replication.

- Enzyme Inhibition : Targeting key enzymes involved in cancer progression such as EGFR and VEGFR .

- Angiogenesis Inhibition : Preventing the formation of new blood vessels that supply tumors .

Agricultural Chemistry

Development of Agrochemicals

this compound is utilized in the synthesis of herbicides and pesticides. Its role in enhancing crop yields while minimizing environmental impact is crucial as agricultural practices evolve towards sustainability .

Biochemical Research

Enzyme Inhibition Studies

This compound serves as a valuable tool in biochemical research for studying enzyme inhibition. It provides insights into metabolic pathways and potential therapeutic targets by inhibiting specific enzymes critical for various biological processes. For example, modifications at the C-6 and C-7 positions have been shown to enhance the pharmacokinetic profiles of related compounds .

Material Science

Synthesis of Novel Materials

In material science, this compound is explored for the development of new materials such as polymers and coatings. These materials often exhibit improved durability and chemical resistance, making them suitable for various industrial applications .

Diagnostic Tools

Biomarker Detection

The compound is being investigated for use in diagnostic assays aimed at detecting specific biomarkers associated with diseases. This application is particularly important for early diagnosis and monitoring of therapeutic responses in cancer patients .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism |

|---|---|---|---|

| 14m | Colon Cancer | 0.875 | EGFR Inhibition |

| Melanoma | 0.926 | VEGFR Inhibition | |

| Leukemia | 0.904 | DNA Intercalation |

Table 2: Pharmacokinetic Properties

| Compound | Solubility (mg/mL) | Oral Bioavailability (%) | Target Enzyme |

|---|---|---|---|

| ZD6474 | 400 | 10 | VEGFR-2 |

| 14 | Submicromolar | Not specified | c-Met |

Case Studies

-

VEGFR Inhibition Study

A series of quinazoline derivatives were synthesized to evaluate their effectiveness against VEGFR-2. One compound demonstrated an IC50 value of 36.78 nM under hypoxic conditions, indicating enhanced activity compared to normoxic conditions . This highlights the potential of these compounds in targeting tumor microenvironments. -

Multi-targeted Ligands Development

Research has shown that modifications to the quinazoline structure can lead to multi-targeted ligands that are effective against complex diseases such as cancer and inflammatory disorders . The incorporation of urea or carbamate groups has been particularly promising.

Mechanism of Action

The mechanism of action of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

- The trifluoromethyl group in the target compound provides stronger electron-withdrawing effects than methyl or halogens, influencing both reactivity and receptor binding .

- Methoxy groups at C6/C7 are conserved in many analogs to balance solubility and membrane permeability .

Physicochemical Properties

- Solubility : The bis(2-methoxyethoxy) substituents in erlotinib derivatives significantly improve water solubility compared to dimethoxy groups . However, the trifluoromethyl group in the target compound may reduce aqueous solubility, necessitating formulation adjustments.

Biological Activity

4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline is a synthetic compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and antiviral properties, supported by recent research findings and case studies.

- Chemical Formula : C₁₁H₈ClF₃N₂O₂

- Molecular Weight : 292.64 g/mol

- CAS Number : 951904-96-4

Antibacterial Activity

Recent studies have demonstrated that various quinazoline derivatives exhibit significant antibacterial properties. The specific activity of this compound against different bacterial strains is summarized in Table 1.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 10 | 75 |

| Escherichia coli | 15 | 65 |

| Candida albicans | 11 | 80 |

The compound exhibited moderate activity against Gram-positive and Gram-negative bacteria, with notable effectiveness against E. coli and C. albicans when compared to standard antibiotics such as ampicillin and vancomycin .

Anticancer Activity

The anticancer potential of quinazoline derivatives has been extensively studied. A recent investigation assessed the cytotoxic effects of various compounds, including this compound, against several human cancer cell lines. The results are presented in Table 2.

| Cancer Cell Line | IC50 (µM) | Notes |

|---|---|---|

| Huh7-D12 | 7 | Hepatocellular carcinoma |

| MCF-7 | 10 | Breast cancer |

| PC-3 | 8 | Prostate cancer |

The compound showed promising cytotoxicity with IC50 values ranging from 7 µM to 10 µM across different cell lines, indicating its potential as an anticancer agent .

Antiviral Activity

In addition to antibacterial and anticancer properties, quinazoline derivatives have also been investigated for antiviral activity. Research has highlighted the ability of these compounds to inhibit viral replication in various models. Notably, the compound was tested against dengue virus (DENV) and chikungunya virus (CHIKV), showing significant antiviral effects.

The antiviral efficacy is summarized in Table 3.

| Virus | Effective Concentration (µM) | Observations |

|---|---|---|

| Dengue Virus | <1 | High inhibition of viral replication |

| Chikungunya Virus | <1 | Significant reduction in viral load |

These findings suggest that the compound may serve as a lead for developing new antiviral therapies targeting DENV and CHIKV .

Case Studies

- Antibacterial Efficacy : A study compared the antibacterial activity of several quinazoline derivatives, including this compound, against clinical isolates of Staphylococcus aureus. The results indicated that this compound could be a potential candidate for treating infections caused by resistant bacterial strains.

- Cytotoxicity Assessment : In a comprehensive study involving multiple cancer cell lines, the compound demonstrated selective cytotoxicity without affecting normal cells significantly. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

- Antiviral Mechanism : Research indicated that the compound inhibited key viral enzymes necessary for replication, suggesting a mechanism that could be further explored for antiviral drug development.

Q & A

Q. How can researchers optimize the synthesis of 4-Chloro-6,7-dimethoxy-2-(trifluoromethyl)quinazoline to improve yield and purity?

- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example, using tetrahydrofuran (THF) as a solvent with triethylamine (Et₃N) as a base can enhance nucleophilic substitution efficiency at the 4-chloro position . Monitoring reaction progress via thin-layer chromatography (TLC) ensures timely termination to minimize side products. Post-synthesis purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the compound with >95% purity .

Q. What analytical techniques are most reliable for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can confirm substitution patterns (e.g., trifluoromethyl group at C2, methoxy groups at C6/C7) and detect impurities.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., exact mass 305.05 g/mol for C₁₁H₉ClF₃N₂O₂) .

- X-ray Crystallography : Resolves crystal packing and stereoelectronic effects, though this requires high-purity crystals .

Q. How do the electron-withdrawing substituents (Cl, CF₃) influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The 4-chloro group is highly reactive due to electron-deficient quinazoline core stabilization. The trifluoromethyl group at C2 further activates the C4 position by increasing electrophilicity via inductive effects. Reactivity can be modulated using polar aprotic solvents (e.g., DMF) and catalysts like KI to enhance substitution rates .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during functionalization of the quinazoline core (e.g., hydrolysis of methoxy groups)?

- Methodological Answer :

- Temperature Control : Lower temperatures (0–5°C) reduce hydrolysis of methoxy groups during halogenation or amination.

- Protecting Groups : Temporarily protect sensitive substituents (e.g., silyl ethers for hydroxyl intermediates) before introducing new functional groups .

- Kinetic Monitoring : Use in-situ IR spectroscopy to detect intermediate species and adjust reaction conditions dynamically .

Q. How can computational methods predict regioselectivity in substitution reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to identify electrophilic/nucleophilic sites. For example, the C4 position exhibits higher Fukui indices (f⁻) due to chlorine’s electron-withdrawing effect, aligning with experimental substitution patterns .

Q. What experimental evidence resolves contradictions in reported synthetic pathways (e.g., solvent-dependent yields)?

- Methodological Answer : Systematic reproducibility studies are essential. For instance, THF may yield higher purity than DMSO due to reduced side reactions, as shown in comparative studies . Statistical tools like Design of Experiments (DoE) can isolate critical variables (e.g., solvent polarity, catalyst loading) and optimize protocols .

Q. How does the trifluoromethyl group affect the compound’s pharmacokinetic properties in medicinal chemistry applications?

- Methodological Answer : The CF₃ group enhances metabolic stability and lipophilicity (logP ~3.53), improving membrane permeability. In vitro assays (e.g., CYP450 inhibition studies) and molecular docking simulations can validate interactions with biological targets (e.g., kinase enzymes) .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.